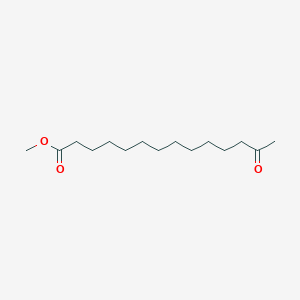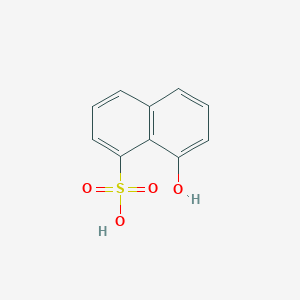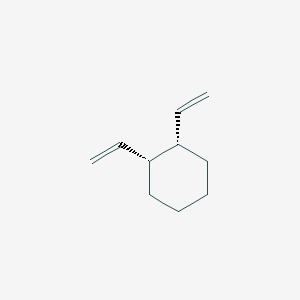![molecular formula C25H46O3Si2 B095158 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- CAS No. 17562-92-4](/img/structure/B95158.png)
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, also known as 11-Oxo, is a synthetic androstane steroid that has been widely studied for its potential use in scientific research. This compound has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of action of various biological processes. In
Wirkmechanismus
The mechanism of action of 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- is not fully understood, but it is believed to act as an androgen receptor agonist, meaning that it binds to and activates the androgen receptor in cells. This activation can lead to a variety of downstream effects, including changes in gene expression, protein synthesis, and cell proliferation.
Biochemische Und Physiologische Effekte
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- has been shown to exhibit a variety of biochemical and physiological effects, including increased muscle mass and strength, improved insulin sensitivity, and decreased inflammation. It has also been shown to have anti-cancer properties, particularly in prostate cancer cells, and to exhibit anti-oxidant effects that may help protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- in lab experiments is its ability to selectively activate the androgen receptor, allowing researchers to investigate the specific effects of androgens on cellular processes. Additionally, the synthesis method for 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- is relatively simple and efficient, making it a cost-effective option for researchers. However, there are also some limitations to using 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- in lab experiments. For example, its effects may be influenced by other factors such as diet and exercise, making it difficult to isolate the specific effects of the compound. Additionally, its use in humans is not well studied, so its safety and efficacy in this context are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-. One area of interest is its potential use in the treatment of various diseases, such as cancer and metabolic disorders. Additionally, further research is needed to fully understand its mechanisms of action and to investigate its effects in different cell types and under different conditions. Finally, there is a need for more studies on the safety and efficacy of 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- in humans, particularly with regard to its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- involves the reaction of androstenedione with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with a silylating agent such as trimethylsilyl trifluoromethanesulfonate to yield the final product. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- has been extensively studied for its potential use in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a valuable tool for investigating the mechanisms of these processes. It has also been used to study the effects of androgens on muscle growth and development, as well as to investigate the role of androgens in male sexual function.
Eigenschaften
CAS-Nummer |
17562-92-4 |
|---|---|
Produktname |
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- |
Molekularformel |
C25H46O3Si2 |
Molekulargewicht |
450.8 g/mol |
IUPAC-Name |
(3R,5S,8S,9S,10S,11S,13S,14S)-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H46O3Si2/c1-24-14-13-18(27-29(3,4)5)15-17(24)9-10-19-20-11-12-22(26)25(20,2)16-21(23(19)24)28-30(6,7)8/h17-21,23H,9-16H2,1-8H3/t17-,18+,19-,20-,21-,23+,24-,25-/m0/s1 |
InChI-Schlüssel |
SVZGBEADGIZYEM-FCROFNNKSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O[Si](C)(C)C)O[Si](C)(C)C |
Synonyme |
3α,11β-Bis(trimethylsiloxy)-5α-androstan-17-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



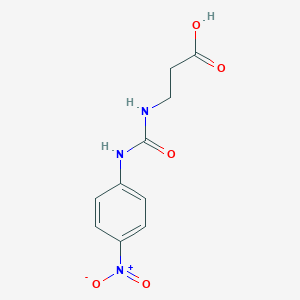
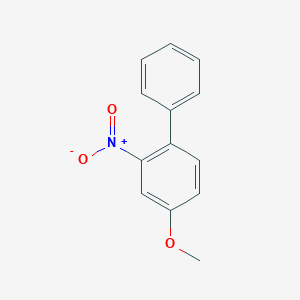
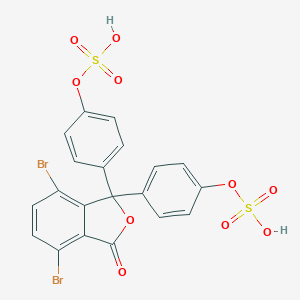
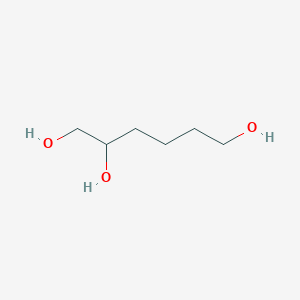
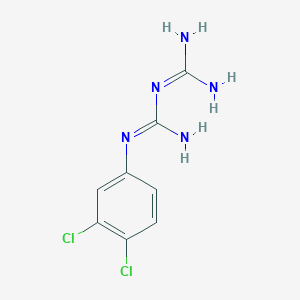
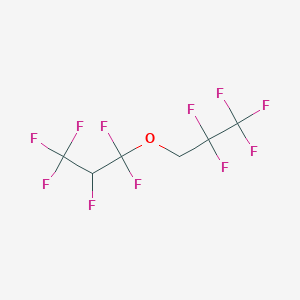
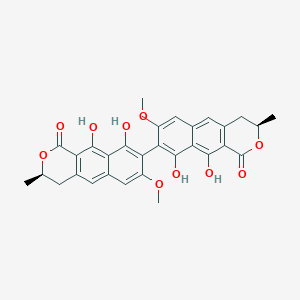
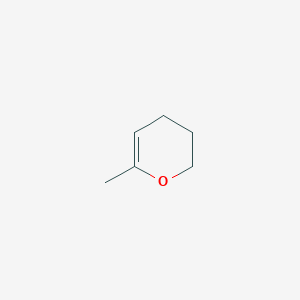
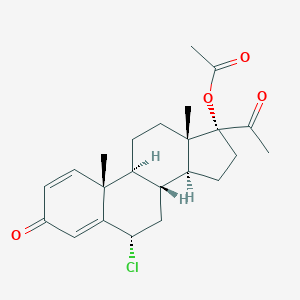
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
